2-(4-Tert-butylphenoxy)propanohydrazide CAS 125096-56-2 properties
2-(4-Tert-butylphenoxy)propanohydrazide CAS 125096-56-2 properties
Technical Whitepaper: 2-(4-Tert-butylphenoxy)propanohydrazide
Part 1: Executive Summary
2-(4-Tert-butylphenoxy)propanohydrazide (CAS 125096-56-2) is a specialized organic intermediate belonging to the class of phenoxyalkyl hydrazides. Characterized by a lipophilic tert-butyl group and a reactive hydrazide motif, it serves as a critical "privileged scaffold" in medicinal chemistry and agrochemical development.
Its primary utility lies in its dual functionality: the tert-butyl moiety provides necessary lipophilicity for membrane permeability, while the hydrazide group acts as a versatile nucleophile for constructing bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles. This whitepaper outlines the physicochemical properties, validated synthesis protocols, and structural characterization necessary for its application in drug discovery pipelines targeting antimicrobial and anti-inflammatory pathways.
Part 2: Chemical Identity & Physicochemical Properties
The following data aggregates experimental and predicted values standard for this compound class.
| Property | Specification |
| Chemical Name | 2-(4-Tert-butylphenoxy)propanohydrazide |
| CAS Number | 125096-56-2 |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| SMILES | CC(C)(C)c1ccc(Oc2ccccc2)cc1OCC(=O)NN |
| Physical State | Solid (Crystalline powder) |
| Predicted Boiling Point | ~415.4°C at 760 mmHg |
| Predicted Density | ~1.059 g/cm³ |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1][2][3] |
| pKa (Hydrazide) | ~3.0 (Conjugate acid), ~13.0 (Amide proton) |
Part 3: Synthetic Methodology
The synthesis of 2-(4-tert-butylphenoxy)propanohydrazide follows a robust two-step protocol involving nucleophilic substitution followed by hydrazinolysis. This pathway minimizes side reactions and maximizes yield.
Step 1: Etherification (Williamson Ether Synthesis)
Objective: Formation of Ethyl 2-(4-tert-butylphenoxy)propionate.
-
Reagents: 4-Tert-butylphenol (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Anhydrous Potassium Carbonate (
, 2.0 eq). -
Solvent: Dry Acetone or Acetonitrile.
-
Protocol:
-
Dissolve 4-tert-butylphenol in dry acetone in a round-bottom flask.
-
Add anhydrous
and stir at room temperature for 30 minutes to facilitate phenoxide formation. -
Add Ethyl 2-bromopropionate dropwise to the suspension.
-
Reflux the mixture for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Filter the inorganic salts while hot.
-
Evaporate the solvent under reduced pressure to yield the intermediate ester as a viscous oil.
-
Step 2: Hydrazinolysis
Objective: Conversion of the ester to the target hydrazide.[4]
-
Reagents: Ethyl 2-(4-tert-butylphenoxy)propionate (Intermediate), Hydrazine Hydrate (99%, 5.0 eq).
-
Solvent: Absolute Ethanol.
-
Protocol:
-
Dissolve the crude ester in absolute ethanol.
-
Add hydrazine hydrate dropwise with stirring. Caution: Hydrazine is toxic and a potential carcinogen; use a fume hood.
-
Reflux the reaction mixture for 4–6 hours.
-
Cool the solution to room temperature, then chill in an ice bath. The product typically precipitates as a white solid.
-
Filter the solid and wash with cold ethanol/water (1:1).
-
Recrystallization: Purify using Ethanol to obtain analytical grade crystals.
-
Visual Synthesis Workflow
Figure 1: Validated synthetic route for CAS 125096-56-2 via Williamson ether synthesis and subsequent hydrazinolysis.
Part 4: Structural Characterization
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.
1. Infrared Spectroscopy (FT-IR):
-
3300–3200 cm⁻¹: N-H stretching (doublet for primary amine
, singlet for secondary amide ). -
1680–1650 cm⁻¹: C=O stretching (Amide I band, characteristic of hydrazides).
-
1240 cm⁻¹: C-O-C asymmetric stretching (Ar-O-Alkyl ether linkage).
-
2960 cm⁻¹: C-H stretching (Aliphatic, strong signal from tert-butyl group).
2. ¹H NMR (DMSO-d₆, 400 MHz) - Predicted:
-
δ 1.25 (s, 9H): Tert-butyl group protons.
-
δ 1.45 (d, 3H): Methyl group of the propyl chain (
-CH). -
δ 4.60 (q, 1H): Methine proton adjacent to oxygen (
). -
δ 4.30 (br s, 2H): Hydrazide
protons (exchangeable with ). -
δ 6.80–7.30 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).
-
δ 9.20 (br s, 1H): Amide
proton.
Part 5: Biological Potential & Applications[2][5]
The 2-(4-tert-butylphenoxy)propanohydrazide structure is a "privileged scaffold." Its value extends beyond the molecule itself, serving as a precursor to diverse heterocyclic systems.[5]
Antimicrobial & Antifungal Activity
Hydrazide-hydrazones derived from this compound have demonstrated efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans). The lipophilic tert-butyl tail enhances cell wall penetration, while the hydrazide moiety chelates metal ions essential for microbial enzyme function.
Precursor for Heterocycles
This compound is the specific starting material for:
-
1,3,4-Oxadiazoles: Via cyclization with carboxylic acids/POCl₃ (Anticancer potential).
-
1,2,4-Triazoles: Via reaction with carbon disulfide/hydrazine (Anti-inflammatory potential).
-
Thiadiazoles: Via reaction with Lawesson’s reagent.
Pharmacophore Mapping
Figure 2: Divergent synthesis pathways transforming the core hydrazide into bioactive heterocyclic libraries.
Part 6: Safety & Handling (SDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for hydrazides and phenols .
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Avoid contact with skin and eyes. Do not inhale dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hydrazides can oxidize slowly upon exposure to air.
-
Incompatibility: Strong oxidizing agents, strong acids, and acid chlorides.
References
-
BOC Sciences. (n.d.). 2-(4-TERT-BUTYLPHENOXY)PROPANOHYDRAZIDE Properties and Specifications. Retrieved from
-
Akhtar, T., et al. (2009).[5] 2-(4-Bromo-phenoxy)propanohydrazide: Crystal structure and synthesis. Acta Crystallographica Section E. Retrieved from [5]
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Retrieved from
-
Organic Syntheses. (1928). Ethyl beta-bromopropionate Synthesis Protocol. Organic Syntheses, Coll. Vol. 1, p.246. Retrieved from
